molecular formula C21H13Cl2NS B14647577 4,5-Bis(4-chlorophenyl)-2-phenyl-1,3-thiazole CAS No. 51324-23-3

4,5-Bis(4-chlorophenyl)-2-phenyl-1,3-thiazole

Cat. No.: B14647577
CAS No.: 51324-23-3
M. Wt: 382.3 g/mol
InChI Key: WAFZNGPJCGIFGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Bis(4-chlorophenyl)-2-phenyl-1,3-thiazole is an organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of two 4-chlorophenyl groups and one phenyl group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Bis(4-chlorophenyl)-2-phenyl-1,3-thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with thiourea and benzaldehyde in the presence of a base such as sodium hydroxide. The reaction mixture is heated to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,5-Bis(4-chlorophenyl)-2-phenyl-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiazolidines.

    Substitution: Formation of substituted thiazoles with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential use as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4,5-Bis(4-chlorophenyl)-2-phenyl-1,3-thiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Bis(4-chlorophenyl)-2-methyl-1,3-thiazole
  • 4,5-Bis(4-chlorophenyl)-2-ethyl-1,3-thiazole
  • 4,5-Bis(4-chlorophenyl)-2-(4-methoxyphenyl)-1,3-thiazole

Uniqueness

4,5-Bis(4-chlorophenyl)-2-phenyl-1,3-thiazole is unique due to the presence of both 4-chlorophenyl and phenyl groups, which confer specific electronic and steric properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

51324-23-3

Molecular Formula

C21H13Cl2NS

Molecular Weight

382.3 g/mol

IUPAC Name

4,5-bis(4-chlorophenyl)-2-phenyl-1,3-thiazole

InChI

InChI=1S/C21H13Cl2NS/c22-17-10-6-14(7-11-17)19-20(15-8-12-18(23)13-9-15)25-21(24-19)16-4-2-1-3-5-16/h1-13H

InChI Key

WAFZNGPJCGIFGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(S2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.